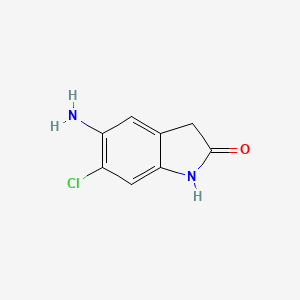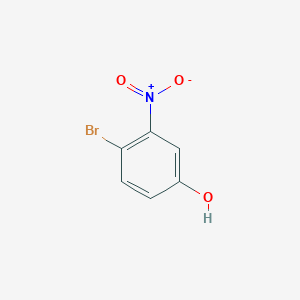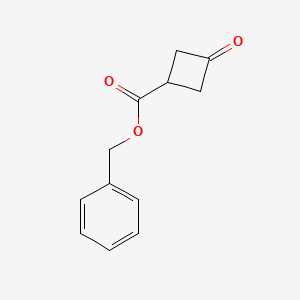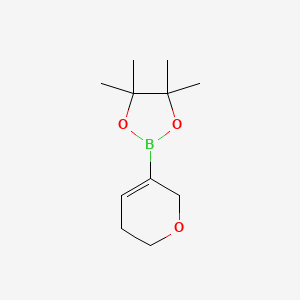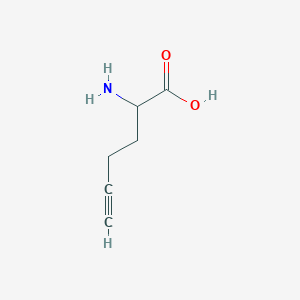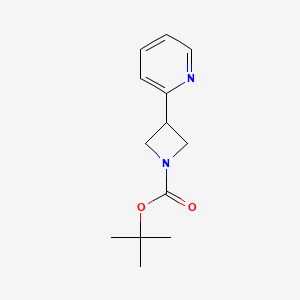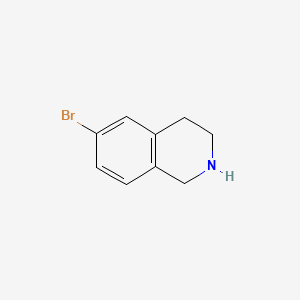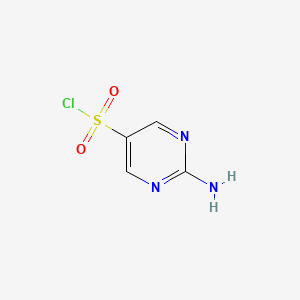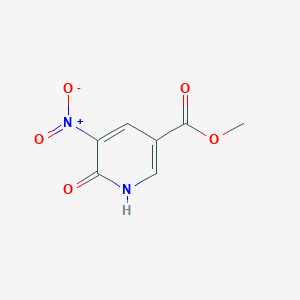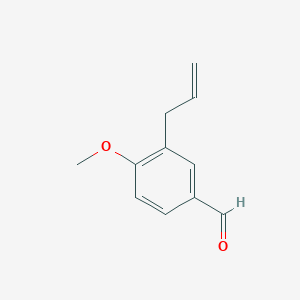
3-Allyl-4-methoxybenzaldehyde
概要
説明
3-Allyl-4-methoxybenzaldehyde is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 .
Molecular Structure Analysis
The InChI code for 3-Allyl-4-methoxybenzaldehyde is 1S/C11H12O2/c1-3-4-10-7-9 (8-12)5-6-11 (10)13-2/h3,5-8H,1,4H2,2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Allyl-4-methoxybenzaldehyde is a liquid at room temperature . The compound should be stored at temperatures between 0-8°C .科学的研究の応用
Material Science: Biobased Thermosets
3-Allyl-4-methoxybenzaldehyde: has been explored as a renewable reactive diluent in the production of biobased vinyl ester thermosets . These materials are crucial for developing sustainable composites with potential applications in automotive, aerospace, and construction industries. The compound’s ability to replace styrene contributes to reducing the environmental impact of polymer production.
Chemical Synthesis: Organic Reactions
In chemical synthesis, 3-Allyl-4-methoxybenzaldehyde is valuable for its benzylic position, which is reactive towards free radical bromination, nucleophilic substitution, and oxidation . This reactivity is essential for creating complex molecules for pharmaceuticals and agrochemicals.
Life Science: Biochemical Research
This compound is used in life science research for proteomics studies and as a building block for synthesizing various biochemicals . Its role in understanding protein functions and interactions is significant for advancing biological sciences.
Chromatography: Analytical Applications
In chromatography, 3-Allyl-4-methoxybenzaldehyde is utilized for its properties that aid in the separation of complex mixtures . Its unique characteristics make it suitable for analytical methods, contributing to the purification and analysis of pharmaceuticals and other substances.
Renewable Energy: Sustainable Materials
The compound is part of research into sustainable materials, particularly in the context of renewable energy applications . Its incorporation into new materials can lead to more environmentally friendly energy solutions.
Pharmaceuticals: Drug Synthesis
3-Allyl-4-methoxybenzaldehyde: is a precursor in the synthesis of various pharmaceuticals. It is derived from lignin, a natural polymer, making it a valuable component in creating eco-friendly and sustainable drugs .
Environmental Science: Pollution Management
Environmental science research has investigated the compound’s effects on ecosystems and its role in pollution management. It shows promise in wastewater treatment and pollutant removal, contributing to environmental remediation efforts.
Analytical Research: Method Development
In analytical research, 3-Allyl-4-methoxybenzaldehyde is studied for developing new analytical methods. Its properties are leveraged to enhance the accuracy and efficiency of chemical analysis, which is crucial for various scientific fields .
Safety and Hazards
作用機序
Target of Action
The primary targets of 3-Allyl-4-methoxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress.
Mode of Action
3-Allyl-4-methoxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through the redox-active properties of the compound, which destabilize cellular redox homeostasis . This destabilization inhibits microbial growth, making the compound an effective antifungal agent .
Biochemical Pathways
The affected biochemical pathway is the oxidative stress-response pathway . When 3-Allyl-4-methoxybenzaldehyde disrupts the cellular antioxidation systems, it leads to an imbalance in the redox state of the cell. This imbalance triggers the oxidative stress-response pathway, leading to cell death .
Pharmacokinetics
The compound is known to be a liquid at room temperature , suggesting that it may have good bioavailability
Result of Action
The result of the action of 3-Allyl-4-methoxybenzaldehyde is the inhibition of fungal growth . By disrupting the cellular antioxidation systems and triggering the oxidative stress-response pathway, the compound causes cell death . This makes it an effective antifungal agent.
Action Environment
The action, efficacy, and stability of 3-Allyl-4-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored at 0-8°C to maintain its stability . Additionally, the presence of other compounds can influence its action. For example, certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of A. fumigatus MAPK mutants to this agent and/or increase sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
特性
IUPAC Name |
4-methoxy-3-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-4-10-7-9(8-12)5-6-11(10)13-2/h3,5-8H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXMYFVAWMPGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589697 | |
| Record name | 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67483-48-1 | |
| Record name | 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


